molecular formula C15H16N4O4S B14802294 2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide

2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide

Katalognummer: B14802294
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: WKLQVXKGPVFELV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide is a complex organic compound with the molecular formula C15H16N4O4S and a molecular weight of 348.38 . This compound is known for its unique chemical structure, which includes an acetylamino group, a phenylsulfonyl group, and a phenylhydrazinecarboxamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide involves multiple steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of catalysts and controlled reaction environments to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H16N4O4S

Molekulargewicht

348.4 g/mol

IUPAC-Name

N-[4-[(phenylcarbamoylamino)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H16N4O4S/c1-11(20)16-13-7-9-14(10-8-13)24(22,23)19-18-15(21)17-12-5-3-2-4-6-12/h2-10,19H,1H3,(H,16,20)(H2,17,18,21)

InChI-Schlüssel

WKLQVXKGPVFELV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.